Quinoxaline-6-carbonitrile chemical properties and structure
Quinoxaline-6-carbonitrile chemical properties and structure
An In-Depth Technical Guide to Quinoxaline-6-carbonitrile: Properties, Synthesis, and Applications
Introduction: The Versatility of a Privileged Scaffold
Quinoxaline-6-carbonitrile is a heterocyclic aromatic compound featuring a quinoxaline core functionalized with a nitrile group. The quinoxaline structure, formed by the fusion of a benzene ring and a pyrazine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its presence in numerous bioactive compounds and its ability to serve as a versatile building block for designing new therapeutic agents.[3][4] Quinoxaline derivatives exhibit a vast range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[5][6]
Quinoxaline-6-carbonitrile, specifically, combines the foundational quinoxaline moiety with a chemically reactive and synthetically useful nitrile group. This makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[7][8] Its stability and capacity to form strong intermolecular bonds, such as hydrogen bonds, further enhance its utility as a component in the development of novel materials and polymers.[7][9] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of Quinoxaline-6-carbonitrile consists of a bicyclic system where a benzene ring is ortho-fused to a pyrazine ring. The nitrile (-C≡N) group is substituted at the 6-position of the benzene ring.
Caption: 2D structure of Quinoxaline-6-carbonitrile with IUPAC numbering.
The key physicochemical properties of Quinoxaline-6-carbonitrile are summarized in the table below, providing essential data for experimental design and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅N₃ | [7][10] |
| Molecular Weight | 155.16 g/mol | [7][10] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 176-178 °C | [10][11] |
| Boiling Point | 329.7 ± 22.0 °C (Predicted) | [11] |
| pKa | -0.94 ± 0.30 (Predicted) | [8][11] |
| CAS Number | 23088-24-6 | [7][12] |
| IUPAC Name | quinoxaline-6-carbonitrile |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics for Quinoxaline-6-carbonitrile based on the known properties of the quinoxaline scaffold and nitrile functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.5 ppm). The two protons on the pyrazine ring (H-2 and H-3) are expected to appear as singlets or doublets at the most downfield positions due to the deshielding effect of the adjacent nitrogen atoms. The three protons on the substituted benzene ring (H-5, H-7, H-8) will exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with each other.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbons of the pyrazine ring (C-2 and C-3) are typically found downfield (~145 ppm).[13] The nitrile carbon (C≡N) gives a characteristic signal in the range of 115-120 ppm. The remaining six carbons of the benzene ring will appear in the aromatic region, with the carbon attached to the nitrile group (C-6) showing a distinct chemical shift.[13]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the nitrile stretching vibration.[14]
-
C=N and C=C Stretch: Multiple bands in the 1500-1620 cm⁻¹ region are characteristic of the C=N stretching of the pyrazine ring and the C=C stretching of the aromatic system.[14][15]
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).[14]
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.[16]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) is expected at m/z 155 or 156, respectively, corresponding to the molecular weight of the compound.[17][18]
-
Fragmentation: Common fragmentation pathways for quinoxalines involve the loss of HCN from the pyrazine ring. The presence of the nitrile group may lead to additional characteristic fragmentation patterns.[17]
Synthesis of Quinoxaline-6-carbonitrile
Causality of the Synthetic Approach
The most reliable and widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[19][20] This reaction is efficient and proceeds under relatively mild conditions. For Quinoxaline-6-carbonitrile, the logical precursors are 3,4-diaminobenzonitrile and glyoxal . The diamine provides the benzene ring and the two nitrogen atoms for the pyrazine ring, while the glyoxal provides the C-2 and C-3 carbons. Ethanol or acetic acid is often used as the solvent to facilitate the dissolution of both reactants and to catalyze the condensation and subsequent dehydration/oxidation steps.
Caption: General workflow for the synthesis of Quinoxaline-6-carbonitrile.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of Quinoxaline-6-carbonitrile.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diaminobenzonitrile (1.0 eq) in ethanol (approx. 10 mL per gram of diamine).
-
Addition of Dicarbonyl: To the stirred solution, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise over 5-10 minutes at room temperature. The addition is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (approx. 80 °C) for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation (Workup): After the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask with stirring until the product precipitates out as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by measuring its melting point and obtaining NMR, IR, and MS spectra to confirm its identity and purity.
Applications in Research and Drug Development
The quinoxaline scaffold is a cornerstone in the development of therapeutics.[2][4] Derivatives have been commercialized as antibacterial agents, and numerous candidates are under investigation for various diseases.[6][21]
Quinoxaline-6-carbonitrile serves as a key intermediate in this field. The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, allowing for extensive structural diversification to optimize biological activity.[3]
A particularly promising application for quinoxaline derivatives is in oncology, specifically as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α).[22][23] In the low-oxygen (hypoxic) environment of solid tumors, HIF-1α is stabilized and promotes tumor survival, angiogenesis, and resistance to therapy.[23] Quinoxaline-1,4-dioxide derivatives, including those with a carbonitrile moiety, have been shown to suppress HIF-1α activity, increase reactive oxygen species (ROS), and exhibit potent cytotoxicity against cancer cells, even those with multidrug resistance (MDR).[23]
Caption: Simplified HIF-1α signaling pathway and the inhibitory role of quinoxaline derivatives.
Safety and Handling
Quinoxaline-6-carbonitrile should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
Quinoxaline-6-carbonitrile is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry and materials science. Its well-defined structure, predictable spectroscopic properties, and straightforward synthesis make it an accessible yet powerful tool for researchers. The combination of the biologically active quinoxaline core with a synthetically adaptable nitrile handle ensures its continued relevance in the quest for novel therapeutics, particularly in challenging areas such as oncology. As drug development moves towards more targeted and potent agents, the strategic use of such well-characterized building blocks will remain paramount.
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